Cas no 1354019-93-4 (N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)
N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- N*1*-((r)-1-benzyl-pyrrolidin-3-yl)-n*1*-methyl-ethane-1,2-diamine
- (R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine
- AM96862
- N-[(3R)-1-Benzyl-3-pyrrolidinyl]-N-methyl-1,2-ethanediamine
- N1-((R)-1-benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine
- N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
-
- Inchi: 1S/C14H23N3/c1-16(10-8-15)14-7-9-17(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,15H2,1H3/t14-/m1/s1
- InChI Key: WWURKPADSHUWHP-CQSZACIVSA-N
- SMILES: N1(CC2C=CC=CC=2)CC[C@H](C1)N(C)CCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 214
- Topological Polar Surface Area: 32.5
N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM498967-1g |
(R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine |
1354019-93-4 | 97% | 1g |
$1378 | 2023-01-02 | |
| Fluorochem | 081869-500mg |
N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine |
1354019-93-4 | 500mg |
£694.00 | 2022-03-01 |
N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine: A Comprehensive Overview
The compound with CAS No. 1354019-93-4, known as N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a benzyl group and a diamine functionality. Recent studies have highlighted its potential applications in drug design and material science, making it a subject of intense research interest.
N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine exhibits a chiral center at the pyrrolidine ring, which is critical for its stereochemical properties. The presence of the benzyl group introduces aromaticity and enhances the molecule's stability, while the diamine functionality provides opportunities for further chemical modifications. These features make it a versatile building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including asymmetric catalysis and multicomponent reactions. Researchers have explored its reactivity under different conditions, revealing its potential as a precursor for bioactive molecules. For instance, studies have demonstrated its ability to form stable amide bonds, making it a valuable intermediate in peptide synthesis.
The pharmacological properties of N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine have also been investigated in preclinical models. Preliminary results suggest that it may exhibit anti-inflammatory and neuroprotective effects, although further studies are required to validate these findings. Its chiral nature could play a crucial role in determining its bioavailability and efficacy in vivo.
In terms of industrial applications, this compound has shown promise in the development of advanced materials, such as polyamides and polyurethanes. Its ability to form strong intermolecular hydrogen bonds makes it an attractive candidate for high-performance polymers with tailored mechanical properties.
As research on N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine continues to expand, its potential applications are expected to grow across diverse fields. Its unique combination of structural features and functional groups positions it as a key molecule in modern organic chemistry.
1354019-93-4 (N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)